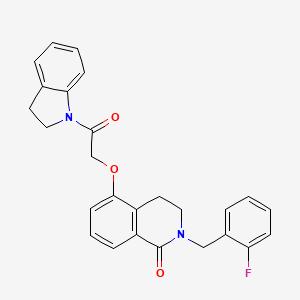
2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H23FN2O3 and its molecular weight is 430.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₁₈H₁₈FNO₃
- Molecular Weight: 321.34 g/mol
This compound features an indoline moiety, which is known for its role in various biological processes, and a fluorobenzyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance, a related compound showed high efficacy against Pythium recalcitrans, with an EC₅₀ value of 14 μM, outperforming commercial antifungal agents like hymexazol (EC₅₀ = 37.7 μM) . The mechanism involves disruption of biological membranes in pathogens.
Anti-inflammatory Effects
Indoline-based compounds have been identified as dual inhibitors of enzymes involved in inflammatory processes. Specifically, compounds similar to the one have been shown to inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC₅₀ values around 0.41 μM for 5-LOX . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of isoquinoline derivatives have been explored in various cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against human cancer cells, indicating their potential as anticancer agents . The specific mechanisms involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Membrane Disruption: Similar derivatives have shown the ability to disrupt microbial membranes, leading to cell death.
- Signal Transduction Modulation: The indoline structure may interact with cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
属性
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c27-22-9-3-1-7-19(22)16-28-14-13-20-21(26(28)31)8-5-11-24(20)32-17-25(30)29-15-12-18-6-2-4-10-23(18)29/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDPTRWUSGPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














